molecular formula C19H20N4OS B12022834 5-(3-isopropoxyphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

5-(3-isopropoxyphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B12022834
M. Wt: 352.5 g/mol
InChI Key: VMFOWWZIAXXHGO-UDWIEESQSA-N
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Description

5-(3-isopropoxyphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-isopropoxyphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Substitution Reactions: Introduction of the isopropoxyphenyl and methylphenyl groups can be done through nucleophilic substitution reactions.

    Hydrosulfide Introduction: The hydrosulfide group can be introduced using thiolating agents under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The aromatic rings may undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.

    Material Science: Used in the synthesis of polymers and advanced materials.

Biology

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties.

    Enzyme Inhibitors: Used in the design of enzyme inhibitors for various biological targets.

Medicine

    Antifungal Agents: Triazole compounds are widely used as antifungal agents.

    Anticancer Agents: Some derivatives have shown potential as anticancer agents.

Industry

    Agriculture: Used in the formulation of pesticides and herbicides.

    Pharmaceuticals: Used in the development of new drugs.

Mechanism of Action

The mechanism of action of 5-(3-isopropoxyphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes by binding to their active sites, disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Itraconazole: Another triazole antifungal agent.

    Voriconazole: A triazole derivative used to treat fungal infections.

Uniqueness

The unique structural features of 5-(3-isopropoxyphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide, such as the specific substitution pattern on the triazole ring, may confer distinct biological activities and chemical properties compared to other triazole derivatives.

Properties

Molecular Formula

C19H20N4OS

Molecular Weight

352.5 g/mol

IUPAC Name

4-[(E)-(4-methylphenyl)methylideneamino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4OS/c1-13(2)24-17-6-4-5-16(11-17)18-21-22-19(25)23(18)20-12-15-9-7-14(3)8-10-15/h4-13H,1-3H3,(H,22,25)/b20-12+

InChI Key

VMFOWWZIAXXHGO-UDWIEESQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OC(C)C

Canonical SMILES

CC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OC(C)C

Origin of Product

United States

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